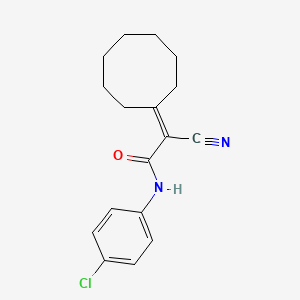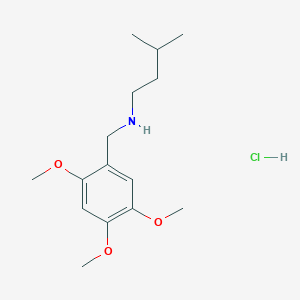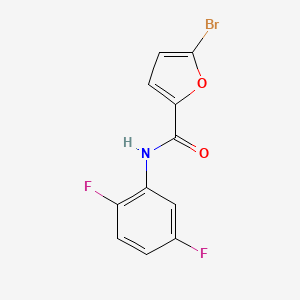![molecular formula C20H14F3NO4 B4820288 2-[3-(3,5-Dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B4820288.png)
2-[3-(3,5-Dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile
Vue d'ensemble
Description
2-[3-(3,5-Dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile is a complex organic compound characterized by its unique structure, which includes a chromen-4-one core substituted with dimethylphenoxy and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-Dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,5-dimethylphenol with a suitable chromenone derivative under basic conditions, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The final step involves the reaction of the intermediate with acetonitrile under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(3,5-Dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or the reduction of the chromenone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy or chromenone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
2-[3-(3,5-Dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[3-(3,5-Dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenoxy group may contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
Uniqueness
2-[3-(3,5-Dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile is unique due to the presence of the acetonitrile group, which can participate in additional chemical reactions, providing a versatile platform for further functionalization. The combination of dimethylphenoxy and trifluoromethyl groups also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds.
Propriétés
IUPAC Name |
2-[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO4/c1-11-7-12(2)9-14(8-11)27-18-17(25)15-4-3-13(26-6-5-24)10-16(15)28-19(18)20(21,22)23/h3-4,7-10H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCLUBCVDUIOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B4820212.png)


![N2-(4-PHENYL-1,3-THIAZOL-2-YL)-6-(PIPERIDIN-1-YL)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4820228.png)
![4-[4-(allyloxy)benzylidene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B4820237.png)

![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide](/img/structure/B4820241.png)

![5-(ethylthio)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4820254.png)
![N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4820263.png)
![8-(2,5-dichlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4820264.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4820273.png)
![N-benzyl-2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4820281.png)
![N-ethyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4820289.png)
